3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide
Description
3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide (CAS: 887202-37-1) is a benzimidazole derivative with the molecular formula C₁₂H₁₆N₄O and a molecular weight of 232.29 g/mol . Its structure features a benzimidazole core substituted with 5,6-dimethyl groups and a hydroxypropanimidamide side chain. This compound exhibits unique electronic and steric properties due to the benzimidazole ring’s electron-rich aromatic system and the amidine group’s hydrogen-bonding capabilities, making it relevant in catalysis and medicinal chemistry . The dimethyl substituents enhance hydrophobicity, influencing solubility and molecular interactions in biological systems .
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C12H16N4O/c1-8-5-10-11(6-9(8)2)16(7-14-10)4-3-12(13)15-17/h5-7,17H,3-4H2,1-2H3,(H2,13,15) |
InChI Key |
UCEFLFSRMNCRSL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC/C(=N\O)/N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide typically involves multi-step organic reactions. One common method starts with the preparation of 5,6-dimethyl-1H-benzimidazole, which is then reacted with appropriate reagents to introduce the hydroxypropanimidamide group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanethioamide (CAS: 953847-86-4)
- Molecular Formula : C₁₂H₁₅N₃S
- Molecular Weight : 233.33 g/mol
- Key Differences : Replaces the hydroxypropanimidamide group with a propanethioamide (-C(=S)NH₂) moiety.
- Implications : The thioamide group reduces hydrogen-bonding capacity compared to the amidine group but increases sulfur-mediated interactions (e.g., metal coordination). Predicted density is 1.24 g/cm³, and boiling point is 436.9°C .
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide
- Molecular Formula : C₈H₁₃ClN₄O
- Molecular Weight : 216.67 g/mol
- Key Differences : Substitutes benzimidazole with a pyrazole ring, reducing aromaticity and steric bulk.
- Retains amidine functionality for hydrogen bonding .
Functional Analogues
TRPA1/TRPV1 Antagonists (Compound 30)
- Structure : 3-(4-(3-Chlorophenyl)-2-(trifluoromethyl)thiazol-5-yl)-N'-hydroxypropanimidamide
- Key Differences : Contains a thiazole ring and trifluoromethyl group instead of benzimidazole.
- Implications : The thiazole and CF₃ groups enhance electrophilicity and metabolic stability. This compound showed 72% yield in synthesis and 99.01% purity, with demonstrated dual TRPA1/TRPV1 antagonism .
5,6-Dimethyl-1H-benzimidazol-3-ium Nitrate
- Structure : Benzene-fused imidazole with nitrate counterion.
- Key Differences : Lacks the hydroxypropanimidamide chain but forms a 3D hydrogen-bonded network via nitrate.
- Implications : Used in coordination chemistry for metal-binding applications. The nitrate group facilitates ionic interactions .
Physicochemical and Pharmacological Comparison
| Property | Target Compound | Propanethioamide Analogue | Pyrazole Analogue | TRPA1 Antagonist (Compound 30) |
|---|---|---|---|---|
| Molecular Weight | 232.29 g/mol | 233.33 g/mol | 216.67 g/mol | 341.08 g/mol |
| Functional Groups | Benzimidazole, amidine | Benzimidazole, thioamide | Pyrazole, amidine | Thiazole, CF₃, amidine |
| Hydrogen Bonding | High (N-H, O-H) | Moderate (S-H, N-H) | High (N-H, O-H) | High (N-H, O-H) |
| Solubility | Moderate (hydrophobic benzimidazole) | Low (thioamide increases lipophilicity) | High (smaller pyrazole ring) | Moderate (polar CF₃ group) |
| Biological Activity | Potential enzyme inhibition | Metal coordination | Nucleophilic reactivity | TRPA1/TRPV1 antagonism |
Biological Activity
3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide is a compound of interest due to its potential biological activities. Benzimidazole derivatives have been widely studied for their therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{16}N_{4}O
- CAS Number : Not specified in the sources but related compounds are indexed.
Biological Activity Overview
Benzimidazole derivatives, including the compound , exhibit a wide range of biological activities. The following sections detail specific actions and mechanisms of this compound based on available literature.
Anticancer Activity
Research indicates that benzimidazole derivatives can act as effective anticancer agents. For instance, a study highlighted that certain benzimidazole-based compounds could sensitize cancer cells to radiation therapy by inducing oxidative stress and apoptosis through DNA damage pathways. The mechanism involves the formation of reactive oxygen species (ROS), which leads to the activation of caspases and subsequent cell death .
Table 1: Anticancer Mechanisms of Benzimidazole Derivatives
| Mechanism | Description |
|---|---|
| ROS Generation | Induces oxidative stress leading to DNA damage |
| Activation of p53 | Triggers cell cycle arrest and apoptosis |
| Caspase Activation | Initiates programmed cell death through cleavage of PARP |
Antimicrobial Activity
Benzimidazole compounds have also shown significant antimicrobial properties. A review indicated that these compounds possess activity against a variety of pathogens, including bacteria and fungi. The structural features of benzimidazoles contribute to their ability to disrupt microbial cell functions .
Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives
| Pathogen Type | Example Compounds | Activity Observed |
|---|---|---|
| Bacteria | This compound | Inhibition of growth in vitro |
| Fungi | Various derivatives | Effective against Candida species |
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings. One notable study focused on the use of a benzimidazole compound in treating diffuse large B-cell lymphoma (DLBCL). The compound demonstrated a significant reduction in BCL6 levels, a critical factor in tumorigenesis, leading to improved patient outcomes .
Case Study Summary
Study Title : Efficacy of Benzimidazole Derivatives in DLBCL Treatment
Findings :
- Compound Tested : Related benzimidazole derivative.
- Outcome : Significant tumor reduction observed in xenograft models.
- Mechanism : Induction of BCL6 degradation leading to decreased proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Research has shown that modifications at specific positions on the benzimidazole ring can enhance or diminish its pharmacological effects.
Table 3: Structure-Activity Relationship Insights
| Modification Position | Effect on Activity |
|---|---|
| 5-Methyl Group | Enhances anticancer properties |
| Hydroxyl Group | Increases solubility and bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
